molecular formula C8H7ClN2O B8812972 6-Chloro-4-ethoxynicotinonitrile

6-Chloro-4-ethoxynicotinonitrile

Cat. No.: B8812972
M. Wt: 182.61 g/mol
InChI Key: PDUKLZRTQDLYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-ethoxynicotinonitrile is a substituted pyridine derivative characterized by a nitrile group at the 3-position, a chlorine atom at the 6-position, and an ethoxy group (-OCH₂CH₃) at the 4-position of the pyridine ring.

Notably, this compound is listed as discontinued by suppliers such as CymitQuimica , which may reflect challenges in synthesis, stability, or commercial demand. Its primary applications remain speculative, though nicotinonitrile derivatives are frequently utilized as intermediates in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-4-ethoxypyridine-3-carbonitrile

InChI

InChI=1S/C8H7ClN2O/c1-2-12-7-3-8(9)11-5-6(7)4-10/h3,5H,2H2,1H3

InChI Key

PDUKLZRTQDLYCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC=C1C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 6-Chloro-4-ethoxynicotinonitrile to other nicotinonitrile derivatives are critical for understanding its unique properties. Below is a comparative analysis based on substituent patterns, molecular parameters, and inferred reactivity:

Structural and Functional Comparison

Compound Name CAS Number Substituents Molecular Formula Molar Mass (g/mol) Key Differences
This compound N/A 6-Cl, 4-OCH₂CH₃, 3-CN C₈H₇ClN₂O ~182.5 Ethoxy group enhances lipophilicity
2,4-Dichloro-6-methylnicotinonitrile 38367-36-1 2-Cl, 4-Cl, 6-CH₃, 3-CN C₇H₄Cl₂N₂ 186.9 Dual Cl substituents increase electrophilicity
6-Chloro-4-methylnicotinonitrile 66909-35-1 6-Cl, 4-CH₃, 3-CN C₇H₅ClN₂ 152.5 Smaller alkyl group reduces steric hindrance
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile 51564-48-8 2-Cl, 4-CH₃, 6-SCH₃, 3-CN C₈H₇ClN₂S 198.7 Thioether group alters electronic properties

Key Insights

Substituent Effects: The ethoxy group in this compound introduces greater steric bulk and electron-donating effects compared to methyl or chloro substituents in analogs. This may reduce nucleophilic substitution reactivity but enhance solubility in nonpolar solvents . Halogen Position: Compounds like 2,4-Dichloro-6-methylnicotinonitrile exhibit higher electrophilicity due to dual electron-withdrawing Cl groups, favoring reactions such as Suzuki couplings .

Functional Group Diversity: The methylthio group in 2-Chloro-4-methyl-6-(methylthio)nicotinonitrile provides sulfur-based reactivity (e.g., oxidation to sulfoxides) absent in oxygen- or chlorine-substituted analogs .

Commercial Availability: Both this compound and 6-Chloro-4-(ethylamino)nicotinaldehyde (CAS 959163-01-0) are discontinued , suggesting synthesis challenges or niche applications.

Inferred Physicochemical Properties

  • Lipophilicity : Ethoxy and methylthio groups increase logP values compared to chloro or methyl substituents, impacting membrane permeability in drug design .
  • Thermal Stability: Methyl-substituted analogs (e.g., 6-Chloro-4-methylnicotinonitrile) may exhibit higher stability due to reduced steric strain .

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